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Compound of Interest

Compound Name: Aminooxy-PEG4-acid

Cat. No.: B605439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of Aminooxy-PEG4-
acid, a heterobifunctional linker critical in bioconjugation and drug delivery systems. Its

inherent aqueous solubility, a key attribute for enhancing the pharmacokinetic profiles of

therapeutic molecules, is examined through quantitative data, detailed experimental protocols,

and visual representations of its utility in biochemical workflows.

Core Properties and Hydrophilicity
Aminooxy-PEG4-acid, with the chemical formula C₁₁H₂₃NO₇ and a molecular weight of 281.3

g/mol , is characterized by a tetraethylene glycol (PEG4) spacer.[1][2] This PEG moiety is the

primary determinant of the molecule's hydrophilic nature, rendering it highly soluble in aqueous

solutions as well as in common organic solvents such as dimethyl sulfoxide (DMSO) and

dimethylformamide (DMF).[2] The hydrophilic PEG spacer is instrumental in improving the

solubility and stability of conjugated biomolecules, mitigating aggregation, and reducing non-

specific binding.[3][4]

The hydrophilicity of a molecule can be quantitatively expressed by its partition coefficient

(LogP), which describes its distribution between an organic and an aqueous phase. A lower

LogP value indicates higher hydrophilicity. While an experimentally determined LogP for

Aminooxy-PEG4-acid is not readily available in published literature, computational models

provide a reliable estimate. Based on its structure, the calculated LogP (cLogP) for Aminooxy-
PEG4-acid is -1.2. This negative value signifies a strong preference for the aqueous phase,
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confirming its hydrophilic character. For comparison, the closely related molecule Fmoc-

aminooxy-PEG4-acid has a predicted LogP of 2.59, the significant increase being attributed to

the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Quantitative Data Summary
The key physicochemical properties of Aminooxy-PEG4-acid are summarized in the table

below for easy reference and comparison.

Property Value Source

Chemical Formula C₁₁H₂₃NO₇

Molecular Weight 281.3 g/mol

CAS Number 1807537-38-7

Calculated LogP (cLogP) -1.2 (Calculated)

Solubility Water, DMSO, DMF

Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for

quantifying the hydrophilic properties of Aminooxy-PEG4-acid and for its application in

bioconjugation.

Protocol 1: Determination of Octanol-Water Partition
Coefficient (LogP) by HPLC Method
This protocol outlines a widely accepted indirect method for determining the LogP of a

compound by correlating its retention time on a reverse-phase high-performance liquid

chromatography (RP-HPLC) column with those of standards with known LogP values.

Materials:

Aminooxy-PEG4-acid
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Reference compounds with known LogP values spanning a range that includes the expected

LogP of the analyte.

n-Octanol, HPLC grade

Water, HPLC grade

Acetonitrile, HPLC grade

Phosphate buffer (e.g., 0.1 M, pH 7.4)

HPLC system with a C18 column and a UV detector

Procedure:

Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of

phosphate buffer and acetonitrile. The exact ratio should be optimized to achieve good peak

separation and reasonable retention times.

Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and

Aminooxy-PEG4-acid in the mobile phase. Create a series of dilutions for each standard to

establish a calibration curve.

HPLC Analysis:

Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

Inject a fixed volume of each standard solution and the Aminooxy-PEG4-acid solution

onto the column.

Record the retention time (t_R) for each compound.

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using

the formula: k' = (t_R - t_0) / t_0.
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LogP Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard

compounds against their known LogP values. Perform a linear regression to obtain the

equation of the line (y = mx + c), where y = log k' and x = LogP.

Determination of LogP for Aminooxy-PEG4-acid: Using the log k' value calculated for

Aminooxy-PEG4-acid, determine its LogP from the calibration curve.

Protocol 2: Quantitative Determination of Aqueous
Solubility by the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic

solubility of a compound in an aqueous buffer.

Materials:

Aminooxy-PEG4-acid

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Vials with screw caps

Shaker or orbital incubator

Centrifuge

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Sample Preparation: Add an excess amount of Aminooxy-PEG4-acid to a vial containing a

known volume of the aqueous buffer. The presence of undissolved solid is essential to

ensure saturation.

Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature

(e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached between the dissolved and undissolved compound.

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
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Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with

the aqueous buffer to a concentration within the linear range of the analytical method.

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g.,

HPLC-UV) to determine the concentration of Aminooxy-PEG4-acid. A standard calibration

curve must be prepared for accurate quantification.

Solubility Calculation: The determined concentration of the saturated solution represents the

aqueous solubility of Aminooxy-PEG4-acid under the specified conditions.

Protocol 3: Bioconjugation via Oxime Ligation
This protocol details the reaction of the aminooxy group of Aminooxy-PEG4-acid with an

aldehyde- or ketone-containing molecule to form a stable oxime bond.

Materials:

Aminooxy-PEG4-acid

Aldehyde- or ketone-containing molecule (e.g., a modified protein or peptide)

Anhydrous DMSO or other suitable organic solvent

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Reagent Preparation:

Dissolve the aldehyde- or ketone-containing molecule in the conjugation buffer to a

desired concentration (e.g., 1-10 mg/mL).

Prepare a stock solution of Aminooxy-PEG4-acid in anhydrous DMSO (e.g., 10-50 mM).

Conjugation Reaction: Add a molar excess (typically 10-50 fold) of the Aminooxy-PEG4-
acid stock solution to the solution of the aldehyde/ketone-containing molecule.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at

4°C with gentle mixing. The reaction progress can be monitored by techniques such as SDS-

PAGE or LC-MS.

Purification: Remove the excess unreacted Aminooxy-PEG4-acid and byproducts using a

suitable purification method based on the properties of the conjugate (e.g., size-exclusion

chromatography for proteins).

Characterization: Characterize the purified conjugate to confirm successful ligation and

determine the degree of labeling using methods like MALDI-TOF mass spectrometry or

HPLC.

Protocol 4: Bioconjugation via Amide Bond Formation
This protocol describes the activation of the carboxylic acid group of Aminooxy-PEG4-acid
and its subsequent reaction with a primary amine-containing molecule to form a stable amide

bond.

Materials:

Aminooxy-PEG4-acid

Amine-containing molecule (e.g., protein, peptide, or small molecule)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Purification system

Procedure:
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Reagent Preparation:

Dissolve Aminooxy-PEG4-acid in the activation buffer.

Dissolve the amine-containing molecule in the coupling buffer.

Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the activation buffer or

anhydrous DMSO.

Activation of Carboxylic Acid: Add a molar excess of EDC and NHS/sulfo-NHS (typically 1.5-

5 fold each) to the Aminooxy-PEG4-acid solution. Incubate for 15-30 minutes at room

temperature to form the reactive NHS ester.

Conjugation Reaction: Immediately add the activated Aminooxy-PEG4-acid solution to the

solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted

to 7.2-8.0 for optimal coupling.

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C

with gentle mixing.

Quenching: Add the quenching solution to the reaction mixture to stop the reaction and

quench any unreacted NHS esters.

Purification: Purify the conjugate from excess reagents and byproducts using an appropriate

method.

Characterization: Analyze the purified conjugate to confirm amide bond formation and

determine the extent of modification.

Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of

the experimental protocols and the reaction pathways involving Aminooxy-PEG4-acid.
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Experimental Workflow for LogP Determination via HPLC
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Caption: Workflow for LogP determination.
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Bioconjugation Pathways of Aminooxy-PEG4-acid

Oxime Ligation Amide Bond Formation
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Caption: Bioconjugation reaction pathways.
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Logical Flow for Aqueous Solubility Determination

Prepare Saturated Solution
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Caption: Workflow for solubility testing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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